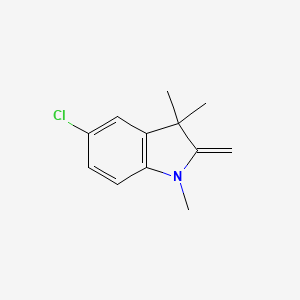

5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Description

Properties

IUPAC Name |

5-chloro-1,3,3-trimethyl-2-methylideneindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4/h5-7H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMXGJJMPKAYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C)N(C2=C1C=C(C=C2)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218844 | |

| Record name | 5-Chloro-1,3,3-trimethyl-2-methyleneindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6872-17-9 | |

| Record name | 5-Chloro-2-methylene-1,3,3-trimethylindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6872-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,3,3-trimethyl-2-methyleneindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6872-17-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-1,3,3-trimethyl-2-methyleneindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,3,3-trimethyl-2-methyleneindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline

This guide provides a comprehensive overview of the synthetic pathway for 5-Chloro-1,3,3-trimethyl-2-methyleneindoline, a valuable heterocyclic compound utilized in various research and development applications, including the synthesis of dyes and other specialized chemical products. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering in-depth technical details, field-proven insights, and self-validating protocols.

Introduction and Significance

This compound, often referred to as a substituted Fischer's base, is a key intermediate in the synthesis of a variety of functional molecules.[1] Its structure, featuring a chlorinated indole core, imparts unique electronic properties that are leveraged in the design of novel compounds.[2] A thorough understanding of its synthesis is crucial for ensuring high purity and yield, which are critical parameters for its subsequent applications.

This guide will detail a robust and reproducible two-step synthesis pathway, beginning with the formation of a key intermediate, 5-chloro-2,3,3-trimethyl-3H-indole, via the classic Fischer indole synthesis. This is followed by the N-methylation of the indolenine intermediate to yield the final product.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its intermediate is provided in the table below for easy reference.

| Property | 5-Chloro-2,3,3-trimethyl-3H-indole | This compound |

| Molecular Formula | C₁₁H₁₂ClN[3] | C₁₂H₁₄ClN[4] |

| Molecular Weight | 193.67 g/mol [3] | 207.70 g/mol [4] |

| CAS Number | 25981-83-3[3] | 6872-17-9[4] |

| Appearance | - | Orange to Brown to Dark purple clear liquid[5] |

| Boiling Point | - | 139 °C / 11mmHg |

| Density | - | 1.083 g/mL at 25 °C[6] |

| Refractive Index | - | n20/D 1.594[6] |

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the acid-catalyzed condensation of p-chlorophenylhydrazine hydrochloride with 3-methyl-2-butanone, a classic example of the Fischer indole synthesis, to yield the intermediate, 5-chloro-2,3,3-trimethyl-3H-indole. The subsequent step is the N-methylation of this intermediate to form the final product.

Caption: Overall synthesis pathway for this compound.

Part 1: Synthesis of 5-chloro-2,3,3-trimethyl-3H-indole

The cornerstone of this synthesis is the Fischer indole reaction, a powerful method for constructing the indole ring system.[7] The reaction proceeds by the acid-catalyzed rearrangement of a phenylhydrazone, which is formed in situ from the reaction of an aryl hydrazine with a ketone or aldehyde.[8]

Mechanistic Insights

The mechanism of the Fischer indole synthesis is a well-studied and intricate process.[9] It commences with the formation of the phenylhydrazone from p-chlorophenylhydrazine and 3-methyl-2-butanone. Under acidic conditions, the hydrazone tautomerizes to its enamine form. This is followed by a crucial[4][4]-sigmatropic rearrangement, which leads to the formation of a new carbon-carbon bond and the cleavage of the N-N bond. Subsequent cyclization and elimination of ammonia yield the aromatic indolenine ring system.[10] The choice of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is critical for promoting the necessary protonation and rearrangement steps.[8]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction, significantly reducing the reaction time compared to conventional heating methods.

Materials:

-

p-Chlorophenylhydrazine hydrochloride

-

3-Methyl-2-butanone (Isopropyl methyl ketone)

-

Sulfuric acid (concentrated)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure: [6]

-

To a 10 mL microwave reaction tube equipped with a magnetic stirrer, add p-chlorophenylhydrazine hydrochloride (1.0 g).

-

Add 3-methyl-2-butanone (1.2 equivalents).

-

Add deionized water (3 mL) followed by the cautious addition of sulfuric acid (0.1 equivalents).

-

Seal the reaction tube and place it in a microwave reactor.

-

Irradiate the mixture at 100 °C for 10 minutes, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

After the reaction is complete, cool the tube and carefully remove the aqueous layer.

-

To the remaining residue, add saturated sodium bicarbonate solution (3 mL) to neutralize the excess acid.

-

Sonicate the mixture for 10 minutes to ensure complete quenching of the acid.

-

Separate the organic layer. The resulting oily product is 5-chloro-2,3,3-trimethyl-3H-indole.

-

For further purification, dissolve the oil in a minimal amount of dichloromethane and dry over anhydrous sodium sulfate for 30 minutes.

-

Filter the solution by gravity filtration and concentrate the filtrate to obtain the purified product.

Experimental Protocol: Conventional Heating Method

For laboratories not equipped with a microwave reactor, the following conventional heating protocol can be employed.

Materials:

-

p-Chlorophenylhydrazine hydrochloride

-

3-Methyl-2-butanone (Isopropyl methyl ketone)

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-chlorophenylhydrazine hydrochloride and 3-methyl-2-butanone in glacial acetic acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker of ice water.

-

Neutralize the solution with a suitable base, such as sodium hydroxide, until the product precipitates.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization or column chromatography.[11]

Part 2: Synthesis of this compound

The second and final step in the synthesis is the N-methylation of the 5-chloro-2,3,3-trimethyl-3H-indole intermediate. This transformation introduces the N-methyl group and results in the formation of the exocyclic methylene group, characteristic of Fischer's bases.

Mechanistic Considerations

The N-methylation of indolenine derivatives can be achieved using various methylating agents. Dimethyl carbonate is an environmentally benign and effective reagent for this purpose.[12] The reaction is typically carried out under pressure and at elevated temperatures. The mechanism involves the nucleophilic attack of the indolenine nitrogen on the methyl group of dimethyl carbonate.

Experimental Protocol

This protocol is adapted from general procedures for the N-methylation of indoles using dimethyl carbonate.[12]

Materials:

-

5-chloro-2,3,3-trimethyl-3H-indole

-

Dimethyl carbonate

-

Optional: Phase-transfer catalyst (e.g., tetrabutylammonium iodide)

-

Optional: Base (e.g., potassium carbonate)[13]

Procedure: [12]

-

In a pressure-rated reaction vessel, combine 5-chloro-2,3,3-trimethyl-3H-indole (1 mole equivalent) and dimethyl carbonate (3 mole equivalents).

-

Optionally, a phase-transfer catalyst can be added to facilitate the reaction.

-

Seal the vessel and heat the mixture to a temperature between 180 °C and 220 °C for 6-8 hours. The reaction will generate pressure.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

The crude reaction mixture can be purified by vacuum distillation. The product, this compound, is collected at the appropriate boiling point and pressure.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compounds, a combination of analytical techniques should be employed.

5-chloro-2,3,3-trimethyl-3H-indole (Intermediate)

-

Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the product. A suitable eluent system would be a mixture of hexanes and ethyl acetate.[14]

-

Spectroscopic Analysis:

-

¹H NMR: The spectrum should show characteristic peaks for the aromatic protons, the C2-methyl group, and the gem-dimethyl groups at C3.

-

¹³C NMR: The spectrum will confirm the carbon framework of the indolenine ring system.

-

Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the calculated molecular weight of C₁₁H₁₂ClN.[3]

-

This compound (Final Product)

-

Gas Chromatography (GC): Can be used to determine the purity of the final product.

-

Spectroscopic Analysis:

-

¹H NMR: The spectrum will show the appearance of a new singlet corresponding to the N-methyl group and signals for the exocyclic methylene protons, in addition to the aromatic and other methyl group protons.

-

¹³C NMR: The spectrum will show a new peak for the N-methyl carbon and the characteristic signal for the exocyclic methylene carbon.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of C₁₂H₁₄ClN.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=C stretching of the methylene group and the aromatic C-H and C-Cl bonds.

-

Troubleshooting and Optimization

The success of this synthesis relies on careful control of reaction conditions and purity of reagents.

Caption: Troubleshooting guide for the synthesis of this compound.

Fischer Indole Synthesis:

-

Low Yield: The Fischer indole synthesis can be sensitive to the acid catalyst concentration and temperature.[15] Optimization of these parameters may be necessary. Ensure the p-chlorophenylhydrazine hydrochloride is of high purity, as impurities can lead to side reactions.

-

Side Reactions: Aldol condensation of the ketone can be a competing reaction.[15] Using a slight excess of the hydrazine or carefully controlling the temperature can minimize this.

-

Purification: The intermediate can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system or by recrystallization.[11][14]

N-Methylation:

-

Low Yield: This reaction is typically performed under pressure. Ensure the reaction vessel is properly sealed to maintain the necessary pressure. The temperature is also a critical parameter and should be carefully controlled.

-

Incomplete Reaction: If the reaction does not go to completion, increasing the reaction time or temperature may be beneficial. The addition of a phase-transfer catalyst can also improve the reaction rate.[12]

Safety Precautions

-

p-Chlorophenylhydrazine hydrochloride: This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Sulfuric acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care and appropriate PPE.

-

Microwave Reactor: Follow the manufacturer's safety guidelines for operating the microwave reactor. Ensure the reaction vessel is properly sealed to prevent pressure buildup.

-

High-Pressure Reactions: The N-methylation step is performed under pressure. Use a reaction vessel rated for the expected temperature and pressure.

Conclusion

The synthesis of this compound presented in this guide is a reliable and scalable pathway. By carefully following the detailed protocols and paying attention to the key experimental parameters, researchers can consistently obtain this valuable compound in high purity and yield. The provided mechanistic insights and troubleshooting guide will further aid in the successful execution and optimization of this synthesis.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3H-Indole, 5-chloro-2,3,3-trimethyl- | C11H12ClN | CID 117694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C12H14ClN | CID 81308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Chloro-2,3,3-trimethyl-3H-indole CAS#: 25981-83-3 [m.chemicalbook.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. scienceinfo.com [scienceinfo.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Introduction

5-Chloro-1,3,3-trimethyl-2-methyleneindoline, a halogenated derivative of Fischer's base, is a heterocyclic organic compound of significant interest in synthetic and materials chemistry. Its core indoline structure, featuring an exocyclic methylene group, makes it a potent nucleophile and a versatile precursor for a variety of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, detailed methodologies for its characterization, a representative synthesis protocol, and insights into its chemical reactivity and handling. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a deep technical understanding of this valuable chemical intermediate.

The presence of a chlorine atom on the aromatic ring, combined with the gem-dimethyl and N-methyl groups, imparts specific steric and electronic characteristics that influence its reactivity and the properties of its derivatives. It is a crucial building block in the synthesis of cyanine dyes, photochromic materials like spiropyrans, and other functional molecules where precise tuning of electronic and optical properties is required.[1]

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. These properties are critical for its application in synthesis, dictating choices of solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| IUPAC Name | 5-chloro-1,3,3-trimethyl-2-methylideneindole | [2] |

| CAS Number | 6872-17-9 | [2][3] |

| Molecular Formula | C₁₂H₁₄ClN | [2][4][5] |

| Molecular Weight | 207.70 g/mol | [2][3] |

| Appearance | Orange to brown to dark purple clear liquid | |

| Boiling Point | 139 °C at 11 mmHg | [6] |

| Density | 1.083 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.594 | [7] |

| Purity | Typically ≥95% (GC) | [4] |

Synthesis and Mechanism: The Fischer Indole Synthesis

The primary route for synthesizing this compound is a variation of the classic Fischer indole synthesis, discovered by Emil Fischer in 1883.[8] This acid-catalyzed reaction involves the cyclization of a substituted phenylhydrazone.

Causality and Mechanistic Insight

The choice of the Fischer indole synthesis is dictated by its reliability and versatility in creating indole and indoline scaffolds from readily available precursors. The mechanism proceeds through several key steps:

-

Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of a substituted phenylhydrazine (in this case, 4-chlorophenylhydrazine) with a ketone. To achieve the desired 1,3,3-trimethyl-2-methyleneindoline structure, the ketone must be 3-methyl-2-butanone. This initially forms a phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer, which is a crucial step for the subsequent rearrangement.

-

[9][9]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted, pericyclic[9][9]-sigmatropic rearrangement (akin to a Claisen rearrangement), which breaks the aromaticity of the benzene ring and forms a new C-C bond. This is the key bond-forming step that establishes the indole framework.

-

Rearomatization and Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring aminal.

-

Elimination: Finally, under acidic conditions, a molecule of ammonia (or a primary amine if the starting hydrazine is N-substituted, which is not the case here for the initial indole formation before N-methylation) is eliminated, and a final tautomerization yields the stable indole product. To arrive at the target molecule, a subsequent N-methylation and reaction to form the exocyclic methylene are required, though often the direct synthesis from an N-methylated hydrazine is employed.

Caption: Generalized workflow of the Fischer Indole Synthesis.

Representative Experimental Protocol (Fischer Indole Synthesis)

This protocol is a representative procedure based on established methods for the Fischer indole synthesis.[6][9] Note: This is an illustrative protocol and should be optimized with appropriate safety assessments before execution.

-

Hydrazone Formation (In Situ):

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chlorophenylhydrazine hydrochloride (1.0 eq).

-

Add a suitable solvent such as glacial acetic acid or ethanol.

-

Add 3-methyl-2-butanone (1.1 eq) to the mixture.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenylhydrazone.

-

-

Cyclization:

-

Add the acid catalyst. Polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) are effective choices.[8] The catalyst should be added cautiously.

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice or into cold water.

-

Neutralize the acidic solution by slow addition of a base, such as a saturated sodium bicarbonate solution or aqueous sodium hydroxide, until the pH is ~8-9. This will precipitate the crude product.

-

Extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude product, an orange-to-brown oil, should be purified by vacuum distillation to obtain the final product with high purity. The boiling point is approximately 139 °C at 11 mmHg.[6]

-

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR):

-

Aromatic Protons (δ 7.0-7.5 ppm): Three protons on the chlorinated benzene ring will appear in this region. The proton ortho to the chlorine will likely be a doublet, the proton between the chlorine and the fused ring a singlet or narrow doublet, and the proton ortho to the nitrogen a doublet. Coupling constants (J) will be characteristic of ortho and meta relationships.

-

Methylene Protons (=CH₂, δ ~3.5-4.0 ppm): The two protons of the exocyclic double bond are diastereotopic and should appear as two distinct singlets or very closely spaced doublets.

-

N-Methyl Protons (-N-CH₃, δ ~2.8-3.2 ppm): A sharp singlet corresponding to the three protons of the methyl group attached to the nitrogen atom.

-

Gem-Dimethyl Protons (-C(CH₃)₂, δ ~1.2-1.5 ppm): A strong singlet integrating to six protons from the two equivalent methyl groups at the C3 position.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic & Vinylic Carbons (δ ~100-150 ppm): Signals for the carbons of the benzene ring and the exocyclic double bond will be found in this region. The carbon bearing the chlorine atom will be shifted, and its signal intensity may be reduced due to the quadrupolar effect of chlorine.

-

Quaternary Carbons: The C3 carbon (bearing the gem-dimethyl groups) and the quaternary carbons of the aromatic ring will be present.

-

Aliphatic Carbons: The N-methyl carbon (δ ~30-35 ppm) and the gem-dimethyl carbons (δ ~25-30 ppm) will appear in the upfield region.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups within the molecule.

Caption: Key expected absorption regions in the FTIR spectrum.

-

~3100-3000 cm⁻¹: C-H stretching vibrations from the aromatic ring and the vinylic methylene group.

-

~3000-2850 cm⁻¹: C-H stretching vibrations from the methyl groups.

-

~1640 cm⁻¹: C=C stretching of the exocyclic methylene group. This is a characteristic peak for Fischer's bases.

-

~1600 and ~1470 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1380 cm⁻¹: C-H bending characteristic of the gem-dimethyl group.

-

~850-800 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the aromatic ring.

-

~750 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic distribution. The molecular ion peak (M⁺) would be expected at m/z 207. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic (M+2)⁺ peak will be observed at m/z 209 with about one-third the intensity of the M⁺ peak. Common fragmentation patterns would involve the loss of a methyl group (M-15)⁺.[2]

Experimental Procedures for Physicochemical Characterization

Protocol for Boiling Point Determination under Reduced Pressure

-

Rationale: The compound has a relatively high boiling point at atmospheric pressure, where it may be susceptible to decomposition or polymerization. Vacuum distillation lowers the boiling point, allowing for purification at a lower, safer temperature.

-

Procedure:

-

Assemble a vacuum distillation apparatus using a Kugelrohr or a short-path distillation head. Ensure all glassware is free of cracks and joints are properly greased.

-

Place the crude this compound into the distilling flask with a few boiling chips or a magnetic stir bar.

-

Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.

-

Slowly evacuate the system to the desired pressure (e.g., 11 mmHg).

-

Begin heating the distillation flask gently using a heating mantle.

-

Collect the fraction that distills at a constant temperature (the boiling point). For this compound, the expected boiling point is 139 °C at 11 mmHg.[6]

-

Once the distillation is complete, cool the system before slowly releasing the vacuum.

-

Protocol for Refractive Index Measurement

-

Rationale: The refractive index is a unique physical property that serves as an excellent indicator of purity for liquid samples.

-

Procedure:

-

Ensure the prism of the Abbe refractometer is clean by wiping it with a soft tissue moistened with ethanol or acetone.

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of the purified this compound onto the lower prism.

-

Close the prisms and allow the sample to equilibrate to the instrument's temperature (typically 20 °C).

-

Adjust the light source and use the coarse and fine adjustment knobs to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

Read the refractive index from the scale. The expected value is approximately 1.594.[7]

-

Safety, Handling, and Storage

Hazard Identification

This compound is classified as a hazardous substance.

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

-

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to minimize inhalation of vapors.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected before use.

-

Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use an appropriate respirator.

-

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents, acids, and sources of ignition.

-

The compound is an organic base; do not store it with incompatible materials like strong acids, as this could lead to a violent exothermic reaction.

Conclusion

This compound is a foundational building block for advanced functional materials. A thorough understanding of its physicochemical properties, underpinned by robust analytical characterization and safe handling practices, is paramount for its effective use in research and development. The methodologies and data presented in this guide offer a comprehensive technical resource for scientists, enabling them to leverage the unique properties of this compound for the synthesis of novel dyes, pharmaceuticals, and photo-responsive systems.

References

- 1. 5-Chloro-1,3,3-trimethylindoline|CAS 66113-37-9 [benchchem.com]

- 2. This compound | C12H14ClN | CID 81308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemscene.com [chemscene.com]

- 5. pschemicals.com [pschemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

A Comprehensive Technical Guide to 5-Chloro-1,3,3-trimethyl-2-methyleneindoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline, a key heterocyclic intermediate. The document delineates its chemical identity, including its IUPAC name and structure, and offers a detailed exploration of its synthesis, physicochemical properties, and reactivity. A significant focus is placed on its role as a versatile building block in the synthesis of functional molecules, particularly cyanine dyes, which have broad applications in biomedical research and diagnostics. This guide serves as a critical resource for scientists engaged in organic synthesis, medicinal chemistry, and the development of novel molecular probes.

Introduction: Unveiling a Key Heterocyclic Intermediate

This compound, a substituted indoline derivative, is a compound of significant interest in synthetic organic chemistry. Its structure, featuring a reactive exocyclic methylene group and a chlorinated benzene ring, makes it a valuable precursor for the construction of more complex molecular architectures. This guide will systematically explore the fundamental aspects of this compound, providing a foundation for its effective utilization in research and development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor. This section details the nomenclature and structural features of the topic compound.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-chloro-1,3,3-trimethyl-2-methylidene-2,3-dihydro-1H-indole [1].

Commonly used synonyms include:

-

This compound[1]

-

5-Chloro-2-methylene-1,3,3-trimethylindoline[1]

-

1H-Indole, 5-chloro-2,3-dihydro-1,3,3-trimethyl-2-methylene-[1]

Chemical Structure and Formula

The chemical structure of this compound is characterized by an indoline core, which is a bicyclic system composed of a benzene ring fused to a five-membered nitrogen-containing ring.

Molecular Formula: C₁₂H₁₄ClN[1]

Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is essential for its handling, characterization, and application.

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 207.70 g/mol | [1] |

| Appearance | Orange to Brown to Dark purple clear liquid | TCI Chemicals |

| Boiling Point | 139 °C at 11 mmHg | ChemicalBook |

| Density | 1.083 g/mL at 25 °C | ALFA CHEMICAL |

| Refractive Index (n20/D) | 1.594 | ChemicalBook |

| CAS Number | 6872-17-9 | [1][2] |

Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the exocyclic methylene protons, the N-methyl protons, and the gem-dimethyl protons at the C3 position. The integration and splitting patterns of these signals are crucial for structural verification.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit resonances for all twelve carbon atoms in the molecule. The chemical shifts will differentiate between the aromatic carbons, the olefinic carbons of the methylene group, the aliphatic carbons of the methyl groups, and the quaternary carbon at the C3 position[1].

-

Mass Spectrometry: Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern can provide further structural information.

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a two-step process, beginning with the well-established Fischer indole synthesis to create the indolenine core, followed by N-methylation.

Step 1: Fischer Indole Synthesis of 5-Chloro-2,3,3-trimethyl-3H-indole

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system[3][4]. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from a phenylhydrazine and a ketone[5].

Reaction Scheme:

(4-Chlorophenyl)hydrazine + 3-Methyl-2-butanone → 5-Chloro-2,3,3-trimethyl-3H-indole

Caption: Fischer indole synthesis of the indolenine precursor.

Causality of Experimental Choices:

-

(4-Chlorophenyl)hydrazine: This starting material provides the chloro-substituted benzene ring and the nitrogen atom that will become part of the indole ring.

-

3-Methyl-2-butanone: This ketone provides the remaining carbon atoms for the five-membered ring and the three methyl groups at the C2 and C3 positions.

-

Acid Catalyst: The acid catalyst is crucial for protonating the hydrazone intermediate, which initiates the key[2][2]-sigmatropic rearrangement that leads to the formation of the C-C bond and subsequent cyclization[3][5]. Common catalysts include sulfuric acid, zinc chloride, or polyphosphoric acid[3][6]. The choice of catalyst can influence the reaction rate and yield.

Step 2: N-Methylation to Yield this compound

The second step involves the N-methylation of the 5-chloro-2,3,3-trimethyl-3H-indole intermediate. This reaction introduces the methyl group on the nitrogen atom and results in the formation of the exocyclic methylene group.

Reaction Scheme:

5-Chloro-2,3,3-trimethyl-3H-indole + Methylating Agent → this compound

Caption: N-methylation to form the final product.

Causality of Experimental Choices:

-

Methylating Agent: A strong methylating agent, such as dimethyl sulfate or methyl iodide, is required to alkylate the nitrogen atom of the indolenine.

-

Base: A base is often used to deprotonate the nitrogen atom, increasing its nucleophilicity and facilitating the reaction with the methylating agent.

Experimental Protocol (Illustrative)

The following is a general protocol for the synthesis of the precursor, 5-chloro-2,3,3-trimethyl-3H-indole, based on typical Fischer indole synthesis conditions. Optimization may be required.

Materials:

-

(4-Chlorophenyl)hydrazine hydrochloride

-

3-Methyl-2-butanone

-

Sulfuric acid (concentrated)

-

Deionized water

-

Sodium bicarbonate (saturated solution)

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a microwave reaction vial equipped with a magnetic stirrer, add (4-chlorophenyl)hydrazine hydrochloride (1.0 eq).

-

Reagent Addition: Sequentially add deionized water, 3-methyl-2-butanone (1.2 eq), and concentrated sulfuric acid (0.1 eq).

-

Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 10 minutes, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Work-up: After cooling, transfer the reaction mixture to a separatory funnel. Add a saturated solution of sodium bicarbonate to neutralize the acid.

-

Extraction: Extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-chloro-2,3,3-trimethyl-3H-indole.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

The subsequent N-methylation would involve reacting the purified intermediate with a methylating agent in the presence of a suitable base and solvent.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the nucleophilicity of the exocyclic methylene group. This moiety readily reacts with various electrophiles, making it a valuable building block in organic synthesis.

Key Reactivity

The C=C double bond of the methylene group is electron-rich and participates in addition and condensation reactions. This reactivity is central to its primary application as an intermediate.

Application as a Precursor for Cyanine Dyes

A major application of this compound is in the synthesis of cyanine dyes. These dyes are characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic systems. The indoline derivative serves as one of these heterocyclic units.

The synthesis involves the condensation of the methyleneindoline with a suitable electrophilic partner that will form the polymethine chain. The chloro-substituent on the indoline ring can modulate the electronic and photophysical properties of the resulting cyanine dye.

Relevance to Drug Development:

Cyanine dyes have found extensive use in biomedical research and diagnostics due to their intense absorption and fluorescence in the visible and near-infrared (NIR) regions. Their applications include:

-

Fluorescent Labeling: Covalently attaching cyanine dyes to biomolecules such as proteins, antibodies, and nucleic acids allows for their detection and visualization in various biological assays.

-

Bioimaging: NIR-emitting cyanine dyes are particularly valuable for in vivo imaging due to the reduced autofluorescence and deeper tissue penetration of NIR light.

-

Photodynamic Therapy (PDT): Certain cyanine dyes can act as photosensitizers, generating reactive oxygen species upon light irradiation, which can be used to selectively destroy cancer cells.

The ability to synthesize custom cyanine dyes with tailored properties, starting from intermediates like this compound, is therefore of great importance to drug development professionals.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

-

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Conclusion

This compound is a versatile and valuable heterocyclic compound. Its synthesis, based on the robust Fischer indole reaction and subsequent N-alkylation, provides access to a key building block for the construction of functional molecules. Its primary role as a precursor to cyanine dyes underscores its importance in the fields of medicinal chemistry and drug development, where such dyes are indispensable tools for research, diagnostics, and therapy. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a solid foundation for researchers and scientists working with this important chemical intermediate.

References

- 1. This compound | C12H14ClN | CID 81308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fischer Indole Synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Spectroscopic Data of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline (CAS 6872-17-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3,3-trimethyl-2-methyleneindoline, also known as Fischer's base analog, is a heterocyclic compound with the CAS registry number 6872-17-9.[1][2] Its molecular formula is C₁₂H₁₄ClN, and it has a molecular weight of approximately 207.70 g/mol .[1] This indoline derivative serves as a crucial building block in the synthesis of various dyes, particularly spiropyrans, which are known for their photochromic properties. Understanding the precise molecular structure and purity of this compound is paramount for its effective application in research and development. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unambiguous identification and characterization of this compound.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including a substituted benzene ring, a five-membered nitrogen-containing ring, gem-dimethyl groups, an N-methyl group, and an exocyclic methylene group, give rise to a distinct spectroscopic fingerprint. Each analytical technique provides complementary information, allowing for a thorough structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

Expertise & Experience: Causality Behind Experimental Choices

The choice of deuterated chloroform (CDCl₃) as the solvent is standard for small organic molecules of this type due to its excellent solubilizing properties and the presence of a single residual solvent peak that is easily identifiable. Tetramethylsilane (TMS) is used as an internal standard to provide a reference point (0 ppm) for chemical shifts, ensuring accuracy and reproducibility of the data. A standard 5 mm NMR tube is used for sample preparation, with the concentration optimized to obtain a good signal-to-noise ratio in a reasonable acquisition time.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: A few milligrams of this compound are dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: The solution is transferred to a 5 mm NMR tube.

-

Data Acquisition: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument for ¹H NMR and a corresponding frequency for ¹³C NMR.

-

¹H NMR Parameters: A typical experiment involves a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay that allows for full relaxation of the protons.

-

¹³C NMR Parameters: A proton-decoupled experiment is run to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

dot graphdiv { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="NMR Spectroscopy Workflow", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [color="#5F6368", arrowhead=normal];

} Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | m | 2H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~3.8 | s | 2H | =CH ₂ |

| ~3.0 | s | 3H | N-CH ₃ |

| ~1.3 | s | 6H | C(CH ₃)₂ |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

The aromatic protons appear in the downfield region (~6.8-7.3 ppm) as expected. The splitting patterns (multiplet and doublet) are consistent with a trisubstituted benzene ring.

-

A singlet at approximately 3.8 ppm, integrating to two protons, is characteristic of the exocyclic methylene protons (=CH₂).

-

The sharp singlet around 3.0 ppm corresponds to the three protons of the N-methyl group.

-

A prominent singlet at about 1.3 ppm, integrating to six protons, is indicative of the two equivalent methyl groups at the C3 position (the gem-dimethyl group).

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~150-160 | C =CH₂ |

| ~140-145 | Ar-C (quaternary) |

| ~125-130 | Ar-C H |

| ~120-125 | Ar-C -Cl |

| ~105-110 | Ar-C H |

| ~80-85 | =C H₂ |

| ~50-55 | C (CH₃)₂ |

| ~30-35 | N-C H₃ |

| ~25-30 | C(C H₃)₂ |

Note: These are approximate chemical shift ranges based on typical values for similar structures. The spectrum was sourced from Wiley-VCH GmbH.[1]

Interpretation of the ¹³C NMR Spectrum:

-

The spectrum will show a total of 12 carbon signals, corresponding to the 12 carbon atoms in the molecule.

-

The quaternary carbon of the enamine system (C=CH₂) is expected to be significantly downfield.

-

The aromatic carbons will appear in the typical range of ~105-145 ppm, with the carbon attached to the chlorine atom being influenced by its electronegativity.

-

The exocyclic methylene carbon (=CH₂) will resonate at a higher field compared to the quaternary carbon it is attached to.

-

The quaternary carbon of the gem-dimethyl group (C(CH₃)₂) will be observed around 50-55 ppm.

-

The N-methyl and the gem-dimethyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Experience: Causality Behind Experimental Choices

The Attenuated Total Reflectance (ATR) technique is a common choice for acquiring IR spectra of liquid or solid samples due to its simplicity and minimal sample preparation. A background spectrum of the clean ATR crystal is recorded first to subtract any atmospheric (CO₂, H₂O) or instrumental interferences from the sample spectrum, ensuring that the resulting spectrum is solely from the compound of interest.

Experimental Protocol: FT-IR

-

Instrument Preparation: The FT-IR spectrometer is turned on and allowed to stabilize.

-

Background Collection: A background spectrum is collected with the ATR crystal clean and unobstructed.

-

Sample Application: A small drop of the liquid this compound is placed on the ATR crystal.

-

Data Acquisition: The sample spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

dot graphdiv { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="FT-IR Spectroscopy Workflow", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [color="#5F6368", arrowhead=normal];

} Caption: Workflow for FT-IR data acquisition and analysis.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2970, 2930 | Strong | Aliphatic C-H stretch (methyl groups) |

| ~1640 | Strong | C=C stretch (exocyclic methylene) |

| ~1600, 1480 | Medium-Strong | Aromatic C=C ring stretch |

| ~1360 | Medium | C-H bend (methyl groups) |

| ~1100 | Medium | C-N stretch |

| ~810 | Strong | C-H out-of-plane bend (aromatic) |

| ~750 | Medium | C-Cl stretch |

Note: These are characteristic absorption bands. The spectrum was sourced from Aldrich Chemical Company, Inc.[1]

Interpretation of the IR Spectrum:

-

The peaks just above 3000 cm⁻¹ are indicative of C-H stretching in the aromatic ring.

-

The strong absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the methyl groups.

-

A strong peak around 1640 cm⁻¹ is a key indicator of the C=C stretching vibration of the exocyclic methylene group.

-

The characteristic aromatic ring stretching vibrations are observed around 1600 and 1480 cm⁻¹.

-

The presence of a C-Cl bond is suggested by an absorption in the lower frequency region, typically around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expertise & Experience: Causality Behind Experimental Choices

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. This is advantageous for structural elucidation as the fragmentation pattern provides a "fingerprint" of the molecule. Gas Chromatography (GC) is coupled with MS to separate the analyte from any impurities before it enters the mass spectrometer, ensuring that the resulting mass spectrum is of the pure compound.

Experimental Protocol: GC-MS

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: A small volume (typically 1 µL) of the solution is injected into the GC.

-

Separation: The compound travels through a capillary column in the GC, where it is separated from the solvent and any impurities based on its boiling point and interaction with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

dot graphdiv { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="GC-MS Workflow", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [color="#5F6368", arrowhead=normal];

} Caption: Workflow for GC-MS data acquisition and analysis.

Mass Spectrometric Data

| m/z | Relative Intensity | Assignment |

| 207 | High | [M]⁺ (Molecular Ion) |

| 192 | High | [M - CH₃]⁺ |

| 194 | Medium | Isotope peak of [M - CH₃]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center.[3]

Interpretation of the Mass Spectrum:

-

The molecular ion peak [M]⁺ is observed at an m/z of 207, which corresponds to the molecular weight of this compound (C₁₂H₁₄³⁵ClN). The presence of a smaller peak at m/z 209 (the M+2 peak) would be expected due to the natural abundance of the ³⁷Cl isotope.

-

The base peak (most intense peak) is often observed at m/z 192, corresponding to the loss of a methyl radical ([M - CH₃]⁺). This is a very common fragmentation pathway for molecules containing a gem-dimethyl group, as it leads to a stable tertiary carbocation.

-

A significant peak at m/z 194 is the isotope peak corresponding to the [M - CH₃]⁺ fragment containing a ³⁷Cl atom. The relative intensity of the m/z 194 peak to the m/z 192 peak (approximately 1:3) is characteristic of the presence of one chlorine atom.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural verification of this compound (CAS 6872-17-9). ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework and the specific arrangement of the alkyl and aromatic groups. FT-IR spectroscopy identifies the key functional groups, including the exocyclic double bond and the substituted aromatic ring. Finally, mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns consistent with the proposed structure. This detailed spectroscopic guide serves as an essential reference for researchers and scientists, ensuring the quality and identity of this important chemical intermediate in their synthetic and developmental endeavors.

References

An In-depth Technical Guide to the Solubility of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline, a versatile heterocyclic compound frequently utilized as an intermediate in the synthesis of dyes and other specialty chemicals.[1] Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing its solubility, offers a predictive solubility profile in a range of common organic solvents, and provides detailed, field-proven protocols for experimental solubility determination.

Introduction: Understanding the Significance of Solubility

This compound, systematically named 5-chloro-1,3,3-trimethyl-2-methylideneindole, is an indoline derivative with the chemical formula C₁₂H₁₄ClN.[2][3] Its molecular structure, featuring a substituted aromatic ring and a nitrogen-containing heterocycle, imparts specific physicochemical properties that dictate its behavior in various solvent systems.[4]

The solubility of this compound is a critical parameter in a multitude of applications. In synthetic organic chemistry, understanding its solubility is paramount for reaction setup, controlling reaction kinetics, and for the purification of the final product through crystallization. For its application in dye and pigment manufacturing, solubility characteristics determine the choice of solvent for formulation, application, and achieving desired colorfastness and stability.[1] In the pharmaceutical and agrochemical sectors, where this compound may serve as a building block, its solubility directly influences bioavailability, formulation strategies, and the overall efficacy of the end product.[1]

This guide aims to provide a robust framework for understanding and predicting the solubility of this compound, thereby empowering researchers to optimize their experimental designs and achieve more reliable and reproducible outcomes.

Theoretical Principles of Solubility: A "Like Dissolves Like" Approach

The fundamental principle governing the solubility of a compound in a particular solvent is "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of this compound are its molecular polarity and the polarity of the solvent.

2.1. Molecular Structure and Polarity of this compound

The structure of this compound is characterized by a largely non-polar indoline core, which consists of a benzene ring fused to a five-membered nitrogen-containing ring. The presence of methyl groups further contributes to its non-polar character. However, the molecule is not entirely non-polar. The nitrogen atom and the chlorine atom introduce some degree of polarity due to their electronegativity. This makes the molecule moderately polar.

A key indicator of a solvent's polarity is its dielectric constant (ε), which measures its ability to separate charges.[5] Solvents with high dielectric constants are considered polar, while those with low dielectric constants are non-polar.[6] Another useful measure is the polarity index, which provides a relative ranking of solvent polarity.[7]

2.2. Solvent-Solute Interactions

The dissolution of this compound in an organic solvent involves the disruption of intermolecular forces within the solute and the solvent, and the formation of new solute-solvent interactions. Given the moderately polar nature of the solute, it is expected to exhibit higher solubility in solvents of similar polarity.

-

In Non-Polar Solvents (e.g., Hexane, Toluene): The primary intermolecular forces in non-polar solvents are London dispersion forces. The non-polar indoline backbone of this compound can interact favorably with these solvents, leading to good solubility.

-

In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess dipole moments and can engage in dipole-dipole interactions with the polar regions of the solute molecule (around the nitrogen and chlorine atoms). This is expected to result in significant solubility.

-

In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors. While this compound is not a strong hydrogen bond acceptor, some interaction with the lone pair of electrons on the nitrogen atom is possible. However, the dominant non-polar character of the molecule may limit its solubility in highly polar protic solvents compared to moderately polar aprotic solvents.

The following diagram illustrates the key structural features of this compound that influence its solubility.

Caption: Key structural features influencing the solubility of this compound.

Predicted Solubility Profile

Based on the "like dissolves like" principle and the physicochemical properties of the solute and various organic solvents, a predicted solubility profile for this compound is presented below. It is important to note that these are qualitative predictions and experimental verification is recommended for precise quantitative data.

| Solvent Classification | Solvent | Polarity Index | Dielectric Constant (ε) | Predicted Solubility | Rationale |

| Non-Polar | Hexane | 0.1 | 1.88 | High | The non-polar nature of hexane aligns well with the large non-polar region of the solute molecule. |

| Toluene | 2.4 | 2.38 | Very High | The aromatic ring of toluene can engage in π-π stacking with the benzene ring of the indoline core, enhancing solubility. | |

| Polar Aprotic | Diethyl Ether | 2.8 | 4.34 | High | The moderate polarity of diethyl ether is suitable for dissolving the moderately polar solute. |

| Ethyl Acetate | 4.4 | 6.02 | Very High | The polarity of ethyl acetate is well-matched with the solute, allowing for effective dipole-dipole interactions. | |

| Acetone | 5.1 | 20.7 | High | Acetone's polarity is favorable for dissolving the solute. | |

| Dichloromethane | 3.1 | 8.93 | Very High | Its ability to dissolve a wide range of organic compounds suggests high solubility for the target molecule. | |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | Very High | THF is a versatile solvent for moderately polar compounds. | |

| Polar Protic | Ethanol | 4.3 | 24.55 | Moderate | The polarity is relatively high, and while some hydrogen bonding is possible, the non-polar bulk of the solute may limit solubility compared to aprotic solvents of similar polarity. |

| Methanol | 5.1 | 32.70 | Moderate to Low | Similar to ethanol, but its higher polarity may further reduce the solubility of the predominantly non-polar solute. | |

| Water | 10.2 | 80.1 | Very Low | The high polarity and strong hydrogen bonding network of water make it a poor solvent for the largely non-polar solute. |

Experimental Determination of Solubility: A Practical Guide

For applications requiring precise knowledge of solubility, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic solubility of a compound.[8] The concentration of the dissolved solute can then be determined using analytical techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]

4.1. The Shake-Flask Method: The Gold Standard

This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed.

Experimental Workflow:

Caption: A step-by-step workflow for the shake-flask solubility determination method.

Causality Behind Experimental Choices:

-

Excess Solute: Adding an excess of the solid ensures that the resulting solution is saturated, representing the thermodynamic solubility limit at that temperature.

-

Sealed Vial: Prevents solvent evaporation, which would alter the concentration.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.

-

Equilibration Time: A sufficient agitation period is necessary to ensure that the dissolution process has reached equilibrium.

-

Filtration: This step is critical to remove any undissolved microparticles that could interfere with the analytical measurement and lead to an overestimation of solubility.

4.2. Quantitative Analysis by UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid and sensitive method for determining the concentration of a UV-absorbing compound in solution.[10]

Protocol:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the solution using a UV-Vis spectrophotometer to find the wavelength at which the absorbance is highest. This is the λmax and should be used for all subsequent measurements to ensure maximum sensitivity.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship as described by the Beer-Lambert law.

-

-

Analyze the Sample:

-

Measure the absorbance of the diluted filtrate from the shake-flask experiment at the λmax.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

-

Calculate Solubility:

-

Multiply the concentration of the diluted sample by the dilution factor to obtain the solubility of this compound in the test solvent.

-

4.3. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC offers high specificity and sensitivity and is particularly useful for analyzing complex mixtures or when the compound has low UV absorbance.[11]

Protocol:

-

Develop an HPLC Method:

-

Select a suitable HPLC column (e.g., a C18 reversed-phase column).

-

Determine an appropriate mobile phase (a mixture of solvents, e.g., acetonitrile and water) that provides good separation and peak shape for the compound.

-

Set the flow rate and detector wavelength (if using a UV detector).

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of the compound at known concentrations.

-

Inject a fixed volume of each standard solution into the HPLC system.

-

Plot a graph of the peak area versus concentration to generate a calibration curve.

-

-

Analyze the Sample:

-

Inject the same fixed volume of the diluted filtrate from the shake-flask experiment into the HPLC system.

-

Record the peak area for the compound.

-

-

Calculate Solubility:

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the solubility.

-

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility of this compound in organic solvents. By combining theoretical principles with practical, detailed experimental protocols, researchers and scientists are better equipped to make informed decisions regarding solvent selection for synthesis, formulation, and purification. The provided predicted solubility table serves as a valuable starting point, while the step-by-step methodologies for the shake-flask method coupled with UV-Vis and HPLC analysis offer a robust system for obtaining precise and reliable quantitative solubility data.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C12H14ClN | CID 81308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 6. researchgate.net [researchgate.net]

- 7. Polarity Index [macro.lsu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. improvedpharma.com [improvedpharma.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pharmaguru.co [pharmaguru.co]

The Rising Star in Medicinal Chemistry: A Technical Guide to 5-Chloro-1,3,3-trimethyl-2-methyleneindoline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1,3,3-trimethyl-2-methyleneindoline, a halogenated derivative of the well-known Fischer's base, is rapidly emerging from a versatile synthetic intermediate to a cornerstone scaffold in modern medicinal chemistry. Its unique structural and electronic properties, conferred by the strategic placement of a chloro substituent, have unlocked a wealth of potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, reactivity, and burgeoning medicinal chemistry applications of this compound. We will delve into its pivotal role in the creation of potent anticancer agents, novel antimicrobial compounds, and advanced bioimaging probes. This guide will further provide detailed experimental protocols, quantitative biological data, and mechanistic insights to empower researchers in harnessing the full potential of this remarkable molecule.

Core Compound Profile: Understanding the Asset

This compound, with the chemical formula C₁₂H₁₄ClN, is a stable, yet reactive, heterocyclic building block.[1][2][3][4] The presence of the exocyclic methylene group provides a nucleophilic center, making it an excellent precursor for a variety of condensation reactions.[1] The key to its enhanced utility in medicinal chemistry lies in the 5-chloro substituent on the indole ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 207.70 g/mol | [2] |

| Appearance | Orange to Brown to Dark purple clear liquid | [4] |

| Boiling Point | 139 °C / 11 mmHg | [1] |

| Density | 1.083 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.594 | [1] |

| XlogP (predicted) | 4.0 | [3] |

The chloro group, being an electron-withdrawing yet ortho-para directing substituent, significantly influences the electronic distribution within the indole ring system. This modification can enhance the compound's metabolic stability, membrane permeability, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles of its derivatives.[5] Quantitative structure-activity relationship (QSAR) studies on similar chloro-substituted heterocyclic compounds have demonstrated that such halogenation can positively correlate with increased biological activity.[5]

Synthetic Utility: A Gateway to Molecular Diversity

The primary utility of this compound lies in its role as a precursor for more complex molecular architectures. Its reactivity is dominated by the exocyclic double bond, which readily participates in condensation reactions.

Synthesis of Cyanine Dyes for Bioimaging

One of the most prominent applications of this compound is in the synthesis of cyanine dyes. These dyes are renowned for their sharp absorption bands and high molar extinction coefficients, making them ideal for fluorescent labeling and imaging.[6] The 5-chloro substituent can influence the photophysical properties of the resulting cyanine dye, potentially leading to enhanced quantum yields and photostability.[7][8]

Experimental Protocol: Synthesis of a Symmetrical Pentamethine Cyanine Dye

This protocol is a representative example of the synthesis of a symmetrical cyanine dye using a substituted Fischer's base.

-

Quaternization of the Heterocycle:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

-

Add an alkylating agent, such as 1-iodobutane (1.2 eq).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and add diethyl ether to precipitate the quaternized salt.

-

Filter the solid, wash with diethyl ether, and dry under vacuum.

-

-

Condensation Reaction:

-

To a solution of the quaternized salt (2.0 eq) in ethanol, add a polymethine source such as malonaldehyde bis(phenylimine) monohydrochloride (1.0 eq) and sodium acetate (3.0 eq).[9]

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into a cold aqueous solution of sodium chloride to precipitate the cyanine dye.

-

Filter the crude dye, wash with water, and purify by column chromatography on silica gel.[9]

-

Caption: General workflow for the synthesis of symmetrical cyanine dyes.

Precursor to Spirocyclic Compounds

This compound is also a key starting material for the synthesis of spirocyclic compounds, such as spiro[indoline-naphthoxazines].[10][11] These molecules are of interest for their photochromic properties and potential applications in materials science and as molecular switches.

Applications in Anticancer Drug Discovery

The 5-chloroindole scaffold has proven to be a highly valuable pharmacophore in the design of novel anticancer agents.[12] Derivatives of this compound have been investigated as potent inhibitors of key oncogenic signaling pathways.

EGFR Inhibitors for Targeted Cancer Therapy

A significant body of research has focused on the development of 5-chloro-indole derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[13][14][15][16][17] Overexpression and mutations of EGFR are common drivers in various cancers, making it a prime target for therapeutic intervention.[16]

Table 2: In Vitro Antiproliferative and EGFR Inhibitory Activity of 5-Chloro-indole Derivatives

| Compound | Target Cancer Cell Line | GI₅₀ (nM) | EGFR WT IC₅₀ (nM) | EGFR T790M IC₅₀ (nM) | Reference(s) |

| 5f | A-549, MCF-7, Panc-1, HT-29 | 29 | 68 | 9.5 | [16] |

| 5g | A-549, MCF-7, Panc-1, HT-29 | 31 | 74 | 11.9 | [16] |

| Erlotinib (Reference) | - | 33 | 80 | - | [16] |

| Osimertinib (Reference) | - | - | - | 8 | [16] |

The data clearly indicates that derivatives such as 5f and 5g exhibit potent antiproliferative activity against a panel of cancer cell lines and show significant inhibitory activity against both wild-type and mutant forms of EGFR.[16] The presence of the 5-chloro substituent is often crucial for achieving high potency, likely by forming favorable interactions within the ATP-binding pocket of the EGFR kinase domain.[13][14]

Mechanism of Action: Induction of Apoptosis

The anticancer effects of these 5-chloro-indole derivatives are primarily mediated through the induction of apoptosis.[13][16][18] Treatment of cancer cells with these compounds leads to:

-

Cell Cycle Arrest: Compounds can induce cell cycle arrest at different phases, such as G2/M or pre-G1, preventing cancer cell proliferation.[12][14]

-

Caspase Activation: They trigger the activation of key executioner caspases, such as caspase-3, -8, and -9, which are central to the apoptotic cascade.[13][16]

-

Modulation of Apoptotic Proteins: A shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is observed, favoring cell death.[13][16]

Caption: Proposed mechanism of action for 5-chloro-indole based EGFR inhibitors.

Antimicrobial Applications

Derivatives of this compound have also shown promise as novel antimicrobial agents. The indole scaffold is a common feature in many natural and synthetic compounds with antibacterial and antifungal properties.[19] The introduction of a chloro group can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes and increasing its efficacy.

While specific data for derivatives of this compound is still emerging, related chloro-substituted heterocyclic compounds have demonstrated significant antimicrobial activity.[20]

Experimental Protocol: Evaluation of Antimicrobial Activity (Broth Microdilution Method)

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.[21][22]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21]

Advanced Bioimaging and Photodynamic Therapy (PDT)